![molecular formula C7H9NO3 B1626875 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione CAS No. 67852-27-1](/img/structure/B1626875.png)
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Overview
Description
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The IUPAC name for this compound is 1-oxa-3-azaspiro[4.4]nonane-2,4-dione .
Molecular Structure Analysis
The molecular structure of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione consists of a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The InChI code for this compound is 1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione include a molecular weight of 155.15 g/mol , a topological polar surface area of 55.4 Ų , and zero rotatable bonds . The compound is also characterized by a complexity of 218 .Scientific Research Applications
Antiproliferative and Cytotoxic Properties
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione has been investigated for its antiproliferative and cytotoxic effects. Recent studies suggest that it exhibits promising activity against rapidly dividing cells, making it a potential candidate for cancer therapy .
Angiogenesis Inhibition
Derived from the fungus Neosartorya sp., 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione possesses a unique structure with a 1-oxa-7-azaspiro [4.4]non-2-ene-4,6-dione skeleton. Researchers have found that this compound inhibits angiogenesis, a critical process for tumor growth and metastasis. By blocking endothelial migration induced by vascular endothelial growth factor (VEGF), it shows promise as an angiogenesis inhibitor .
Protein Arginine Deiminase (PAD) Inhibition
Protein arginine deiminases (PADs) play a role in post-translational modifications, affecting protein function. 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione has been explored as a potential PAD inhibitor. By targeting PAD activity, it could impact various cellular processes and potentially serve as a therapeutic agent .
Synthetic Applications
The compound’s unique spirocyclic structure makes it interesting for synthetic chemistry. Researchers have used it as a building block in the synthesis of other complex molecules. Its reactivity and stability under specific conditions contribute to its usefulness in organic synthesis .
Heterocyclic Chemistry
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a member of the heterocyclic family. Its presence in various heterocyclic frameworks adds to the diversity of chemical space and provides opportunities for designing novel compounds with specific properties .
Chemical Research and Characterization
Scientists have studied the physical and chemical properties of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione, including its melting point, boiling point, and spectral data. These investigations contribute to our understanding of its behavior and reactivity in different environments .
Safety And Hazards
properties
IUPAC Name |
1-oxa-3-azaspiro[4.4]nonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFDLNHBQSENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511619 | |
Record name | 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | |
CAS RN |
67852-27-1 | |
Record name | 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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